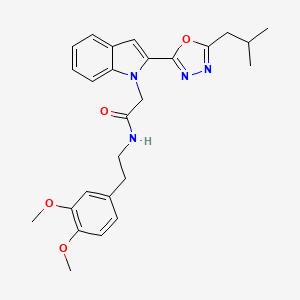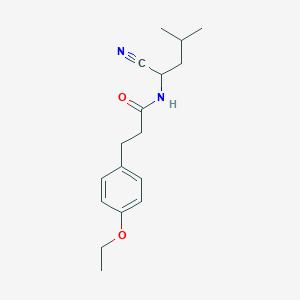![molecular formula C13H8F6N4OS B2491474 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-bis(trifluoromethyl)benzamide CAS No. 933239-80-6](/img/structure/B2491474.png)
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-bis(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions, including cyclodehydrogenation, nucleophilic substitution, and oxidative cyclization. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one demonstrates a reaction involving carbon disulfide in a water/pyridine mixture, showcasing the complexity and precision required in synthesizing such molecules (Hwang et al., 2006).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by extensive intermolecular hydrogen bonding and pi-pi stacking interactions, contributing to their stability and reactivity. For example, the compound mentioned above crystallizes in a monoclinic space group, indicating the importance of molecular packing in determining the properties of these materials (Hwang et al., 2006).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cycloaddition and metal-free oxidative N-N bond formation. This versatility is demonstrated by the synthesis of 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, highlighting the diverse reactivity patterns of these molecules (Zheng et al., 2014).
Physical Properties Analysis
The physical properties, such as crystalline structure and density, play a crucial role in the application of these compounds. The detailed molecular structure analysis provides insights into their physical behavior, which is essential for material science and pharmaceutical applications.
Chemical Properties Analysis
The chemical properties of these compounds are influenced by their molecular structure. The presence of various functional groups, such as triazoles, thiadiazoles, and benzamide, contributes to their chemical stability, reactivity, and potential biological activity. The synthesis and study of related molecules reveal the potential for anticancer activities and the ability to inhibit cell proliferation, indicating their significance in medicinal chemistry (Ding & Li, 2011).
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Heterocyclic compounds, including those related to triazole and thiadiazole derivatives, have been synthesized for their unique properties. For example, Patel and Patel (2015) synthesized a series of heterocyclic compounds with antibacterial and antifungal activities, showing the versatility of these compounds in producing potential antimicrobial agents (Patel & Patel, 2015). Similarly, the synthesis of 1,2,4-triazolo[1,5-a]pyridines through a metal-free oxidative N-N bond formation demonstrates the innovative approaches to crafting complex heterocycles with significant yields (Zheng et al., 2014).
Biological Activities
The biological evaluation of thiazolopyrimidines and their antimicrobial potential further underscores the relevance of these compounds in developing new therapeutic agents. Said et al. (2004) prepared derivatives showing promising antimicrobial activity but no significant antitumor effects, highlighting the selective efficacy of such compounds (Said et al., 2004). Additionally, Constantinides et al. (2014) explored the magnetic properties of π-extended heterocycles, suggesting applications in materials science and potentially in drug design for targeting specific biological pathways (Constantinides et al., 2014).
Potential for Development
The development of new materials, such as the pentanuclear cluster based on π-conjugated ligands discussed by Cui et al. (2016), points to the potential of heterocyclic compounds in creating multifunctional materials with unique electronic and magnetic properties (Cui et al., 2016). Such research not only contributes to our understanding of the chemical space of heterocycles but also opens up new avenues for the application of these compounds in advanced technologies.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some triazoles are used safely in pharmaceuticals and other applications, while others can be hazardous . Specific safety and hazard information for your compound is not available in the sources I found .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins.
Mode of Action
It is known that triazole and thiadiazine moieties, which are part of the compound’s structure, can form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
For example, it may inhibit enzymes involved in inflammation and pain, disrupt the growth of cancer cells, or interfere with microbial metabolism .
Pharmacokinetics
The presence of triazole and thiadiazine moieties in the compound’s structure suggests that it may have good bioavailability, as these moieties can form specific interactions with different target receptors .
Result of Action
Given the diverse pharmacological activities of similar compounds, the compound may have a range of effects, such as inhibiting inflammation and pain, disrupting the growth of cancer cells, or inhibiting the growth of microbes .
Propiedades
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6N4OS/c14-12(15,16)7-3-6(4-8(5-7)13(17,18)19)9(24)20-10-21-22-11-23(10)1-2-25-11/h3-5H,1-2H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHAIGQAJAOVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol](/img/structure/B2491392.png)
![(5-Chloro-2-methoxyphenyl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2491394.png)
![6-Acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2491397.png)


![[1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2491400.png)


![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491406.png)

![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2491409.png)


